molecular formula C8H11NO3S B8306095 6-Isopropylsulfonyl-2-pyridinol

6-Isopropylsulfonyl-2-pyridinol

Cat. No.: B8306095
M. Wt: 201.25 g/mol
InChI Key: XAAWVQVEDPDUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropylsulfonyl-2-pyridinol is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position of the pyridine ring and an isopropylsulfonyl (-SO₂C₃H₇) substituent at the 6-position. This compound is of interest in medicinal and agrochemical research due to the sulfonyl group’s electron-withdrawing properties, which modulate reactivity and biological activity. Structural analogs, such as pyrimidinol derivatives (e.g., 6-methyl-2-isopropylpyrimidin-4-ol), share functional group similarities but differ in their heterocyclic core (pyrimidine vs. pyridine) .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

6-propan-2-ylsulfonyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO3S/c1-6(2)13(11,12)8-5-3-4-7(10)9-8/h3-6H,1-2H3,(H,9,10)

InChI Key

XAAWVQVEDPDUNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 6-Methyl-2-isopropylpyrimidin-4-ol (Pyrimidinol analog): Core structure: Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen). Substituents: Methyl and isopropyl groups at positions 6 and 2, respectively, with a hydroxyl group at position 3.
  • (6-Iodopyridin-2-yl)-methanol (Pyridine analog): Substituents: Iodo (-I) at position 6 and a hydroxymethyl (-CH₂OH) group at position 2. Applications: Iodo-substituted pyridines are commonly used in cross-coupling reactions, whereas sulfonyl groups (as in 6-isopropylsulfonyl-2-pyridinol) may enhance stability or act as leaving groups .

Physicochemical Properties

Property This compound* 6-Methyl-2-isopropylpyrimidin-4-ol (6-Iodopyridin-2-yl)-methanol
Molecular Weight (g/mol) Not provided 168.22 235.03
LogP (Lipophilicity) Expected high due to -SO₂C₃H₇ 1.8 1.2
Solubility Likely low in water Moderate in polar solvents High in DMSO

*Predicted values based on substituent effects.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. Further experimental studies are required to validate its physicochemical and biological properties.

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